tert-Butyl 4-propionamidopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(propanoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-5-11(16)14-10-6-8-15(9-7-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBTHJOPQIKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170668 | |
| Record name | 1,1-Dimethylethyl 4-[(1-oxopropyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233954-94-3 | |
| Record name | 1,1-Dimethylethyl 4-[(1-oxopropyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(1-oxopropyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 4-propionamidopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propionamide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 4-propionamidopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Synthesis of β-lactamase Inhibitors
One of the primary applications of tert-butyl 4-propionamidopiperidine-1-carboxylate is in the synthesis of β-lactamase inhibitors. These inhibitors are crucial for combating antibiotic resistance in bacteria. The compound serves as an intermediate in the preparation of 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides, which have shown efficacy against β-lactamase enzymes when used alongside β-lactam antibiotics . This combination enhances the effectiveness of existing antibiotics, making it a valuable tool in treating bacterial infections.
1.2 Development of Antiviral Agents
Research has indicated that derivatives of piperidine compounds, including this compound, exhibit antiviral properties. These compounds can be modified to enhance their activity against viral targets, potentially leading to new antiviral therapies . The structural features of this compound facilitate interactions with viral proteins, making it a candidate for further investigation in antiviral drug development.
Structural Modifications and Derivatives
2.1 Derivatives for Enhanced Activity
The versatility of this compound allows for the creation of various derivatives that may possess improved pharmacological properties. For instance, modifications to the piperidine ring or the introduction of different functional groups can lead to compounds with enhanced potency and selectivity against specific biological targets .
2.2 Case Studies on Derivative Efficacy
Several studies have focused on derivatives derived from this compound, demonstrating their potential as therapeutic agents:
- Anticancer Activity : Certain derivatives have shown promising results in preclinical models for various cancers, indicating that structural modifications can yield compounds with significant anticancer activity.
- Neuroprotective Effects : Research has also highlighted neuroprotective properties in some analogs, suggesting potential applications in treating neurodegenerative diseases .
Research Methodologies and Findings
3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic pathways that include key reactions such as amide bond formation and carboxylate protection strategies . The efficiency and yield of these synthetic routes are critical for scaling up production for research and therapeutic purposes.
3.2 Analytical Techniques Used
Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the purity and structure of the synthesized compounds. These techniques ensure that the desired products meet the necessary standards for further biological testing .
Safety and Handling Considerations
While working with this compound, safety protocols must be followed due to its potential irritant properties. Standard laboratory safety measures should be implemented when handling this compound to mitigate risks associated with skin and eye irritation.
Mechanism of Action
The mechanism of action of tert-Butyl 4-propionamidopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The tert-butyl carbamate group (Boc) is a common protective group in organic synthesis, ensuring stability during reactions. Key structural analogs differ in their 4-position substituents, which influence solubility, reactivity, and biological activity. Below is a comparative analysis based on evidence:
Table 1: Structural Comparison of Piperidine Derivatives
Physicochemical Properties
- Physical State: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate is a light yellow solid . tert-Butyl 4-propionylpiperidine-1-carboxylate (similarity 0.91) likely shares comparable solid-state properties due to the tert-butyl group . tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3) has a molecular weight of 272.34 and a calculated boiling point of 325.0±52.0 °C, suggesting higher thermal stability than the propionamide derivative .
- This may reduce lipid solubility and affect membrane permeability . tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate has a Topological Polar Surface Area (TPSA) of 95.0 Ų, indicating moderate solubility in polar solvents .
Biological Activity
Tert-butyl 4-propionamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to metabolic disorders and receptor modulation. This article reviews the available literature on its synthesis, biological activity, and implications for therapeutic applications.
Synthesis
The compound can be synthesized through various methods, including one-pot reactions that enhance yield and purity. A notable synthetic strategy involves the use of click chemistry to produce derivatives that exhibit significant biological activity against targets such as GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion .
This compound has been shown to act as an agonist for GPR119, which plays a crucial role in the regulation of glucose homeostasis. Activation of this receptor enhances glucose-stimulated insulin secretion (GSIS) and promotes the release of glucagon-like peptide-1 (GLP-1), a hormone that aids in blood sugar regulation .
Efficacy Studies
In vitro studies have demonstrated that derivatives of this compound can effectively stimulate cAMP production in HEK293 cells transfected with GPR119. The efficacy of these compounds is often measured by their EC50 values, with several analogs showing comparable or superior activity to known GPR119 agonists like AR231543 .
| Compound | EC50 Value (µM) | Activity Description |
|---|---|---|
| This compound | 0.5 | Strong GPR119 agonist |
| AR231543 | 0.6 | Reference GPR119 agonist |
| ZSY-13 | 0.7 | Potent GPR119 agonist |
Case Studies
A study exploring the metabolic effects of GPR119 activation in rat models indicated that compounds similar to this compound significantly improved insulin sensitivity and reduced blood glucose levels. These findings suggest potential applications for managing type 2 diabetes mellitus (T2DM) through targeted receptor modulation .
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are critical. Preliminary toxicological evaluations indicate that while the compound exhibits low acute toxicity, further studies are required to understand its long-term effects and potential side effects in vivo .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-Butyl 4-propionamidopiperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile or neoprene), lab coats, and closed-toe shoes. For respiratory protection, employ NIOSH-certified P95/P100 respirators in poorly ventilated areas .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Ensure local exhaust ventilation aligns with OSHA/CEN standards .
- Incompatibilities : Avoid contact with strong oxidizing agents (e.g., peroxides, chlorates) to prevent hazardous reactions .
- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use eyewash stations and seek medical attention .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Acylation of Piperidine Derivatives : React tert-butyl piperidine precursors with propionyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine as a base to neutralize HCl byproducts .
- Catalytic Conditions : Optimize yields via DMAP (4-dimethylaminopyridine) catalysis at 0–5°C to minimize side reactions like over-acylation .
- Workup : Extract the product using ethyl acetate, wash with brine, and dry over MgSO₄. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
Q. How can researchers optimize the purification of this compound following synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel (60–120 mesh) with a gradient eluent (hexane to ethyl acetate) to separate unreacted starting materials. Collect fractions and analyze by NMR for purity .
- Recrystallization : Dissolve the crude product in hot ethanol, cool slowly to 4°C, and filter crystalline solids. Repeat for >95% purity .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with authentic standards .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
- Methodological Answer :
- NMR Analysis : For conflicting proton splitting patterns, perform 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. Compare with computed spectra (DFT/B3LYP) .
- IR Validation : Assign carbonyl (C=O) stretches (expected ~1680–1720 cm⁻¹) and amide N–H bends (~3300 cm⁻¹). Cross-reference with PubChem data for consistency .
- Crystallography : If crystalline, use SHELX-TL for X-ray structure determination. Refine torsion angles to confirm the tert-butyl group’s spatial orientation .
Q. What strategies mitigate common side reactions during the acylation of tert-butyl piperidine derivatives to form this compound?
- Methodological Answer :
- Temperature Control : Maintain sub-ambient temperatures (–10°C) to suppress competing N-alkylation or dimerization .
- Stoichiometric Precision : Use a 10% excess of propionyl chloride relative to the piperidine substrate to drive the reaction to completion .
- Byproduct Trapping : Add molecular sieves (3Å) to absorb moisture, preventing hydrolysis of the acylating agent .
Q. What in vitro models are appropriate for preliminary toxicological assessment of this compound given limited ecotoxicological data?
- Methodological Answer :
- Cytotoxicity Assays : Use human hepatocyte (HepG2) or renal (HEK293) cell lines. Measure IC₅₀ via MTT assay after 24–48 hr exposure .
- Genotoxicity Screening : Perform Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenic potential .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation. Monitor via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
